molecular formula C14H19N3 B12183553 Benzimidazole, 2-(2-piperidinoethyl)- CAS No. 5496-27-5

Benzimidazole, 2-(2-piperidinoethyl)-

Cat. No.: B12183553
CAS No.: 5496-27-5
M. Wt: 229.32 g/mol
InChI Key: WHQOMIHMUVODCZ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(2-piperidinoethyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure with a piperidinoethyl substituent at the 2-position. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The addition of a piperidinoethyl group enhances the compound’s biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-(2-piperidinoethyl)- typically involves the reaction of benzimidazole with 2-chloroethylpiperidine hydrochloride in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-(2-piperidinoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Benzimidazole, 2-(2-piperidinoethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzimidazole, 2-(2-piperidinoethyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or interact with DNA/RNA, affecting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 2-(2-piperidinoethyl)- is unique due to the presence of the piperidinoethyl group, which enhances its biological activity and potential therapeutic applications compared to other benzimidazole derivatives .

Biological Activity

Benzimidazole derivatives, including 2-(2-piperidinoethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by case studies and relevant data.

Chemical Structure and Properties

The compound Benzimidazole, 2-(2-piperidinoethyl)- features a benzimidazole core with a piperidinoethyl substituent at the 2-position. This structural modification is critical as it influences the compound's interaction with biological targets.

Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds have been shown to inhibit bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Benzimidazoles have been reported to interact with various receptors involved in inflammatory pathways. For example, certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Analgesic Activity : Some benzimidazole derivatives have been synthesized and tested for analgesic properties, showing comparable effects to standard analgesics like diclofenac .

Structure-Activity Relationship (SAR)

The efficacy of benzimidazole derivatives is often linked to specific structural features. Key findings from various studies include:

  • Positioning of Substituents : Substituents at the N1, C2, C5, and C6 positions significantly affect biological activity. For instance, modifications at the C2 position can enhance anti-inflammatory effects by targeting specific receptors .
  • Functional Groups : The presence of electron-donating or withdrawing groups can alter the lipophilicity and overall bioactivity. Compounds with hydrophobic units tend to show improved antimicrobial activity due to better membrane penetration .

1. Antimicrobial Activity

A study investigated the antimicrobial effects of various benzimidazole derivatives against M. tuberculosis. The results indicated that certain compounds effectively inhibited bacterial growth, with MIC values significantly lower than those of standard treatments .

2. Anti-inflammatory Properties

Research has demonstrated that specific benzimidazole derivatives exhibit potent inhibition of COX-1 and COX-2 enzymes. For example, compounds bearing methoxy or chloro substituents showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

Activity TypeExample CompoundsMechanism of Action
Antibacterial5-[2-(2-Methylbenzimidazol-1-yl)...Inhibition of bacterial topoisomerases
Anti-inflammatory4-benzimidazolyl-N-piperazinethylCOX inhibition
Analgesic2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazolePain relief through receptor modulation

Properties

CAS No.

5496-27-5

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-piperidin-1-ylethyl)-1H-benzimidazole

InChI

InChI=1S/C14H19N3/c1-4-9-17(10-5-1)11-8-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-11H2,(H,15,16)

InChI Key

WHQOMIHMUVODCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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